Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate
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Overview
Description
Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C23H19N3O4S and its molecular weight is 433.48. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Effects on Human Leukemic Cells
A study presented the synthesis and antiproliferative effect of a series of 2, 3-disubstituted 4-thiazolidinone analogues, including a compound with structural similarities to Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate, on human leukemic cells. These compounds displayed potent activity against various leukemic cell lines, indicating their potential in cancer therapy (Kothanahally S. Sharath Kumar et al., 2014).
Catalytic Selective Hydroxylation of Alkanes
Research on diiron(III) complexes involving tridentate 3N ligands, related to the molecular structure of interest, demonstrated their efficiency as catalysts for the selective hydroxylation of alkanes. This finding is crucial for the development of environmentally friendly oxidation processes (M. Sankaralingam & M. Palaniandavar, 2014).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of new pyridine derivatives, including those structurally related to the compound , revealed variable and modest activity against investigated bacterial and fungal strains. These findings suggest potential applications in developing new antimicrobial agents (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Solid-State Fluorescence Properties
Research into the solid-state fluorescence properties of novel compounds related to this compound showed strong fluorescence. This property is significant for the development of new fluorescent materials for use in sensing and imaging applications (Kenichirou Yokota et al., 2012).
Hypoglycemic Activity
A series of imidazopyridine thiazolidine-2,4-diones, with structures similar to the compound of interest, were synthesized and shown to possess hypoglycemic activity. This research points to potential applications in the treatment of diabetes (M. Oguchi et al., 2000).
Mechanism of Action
Target of Action
The primary targets of Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate Compounds with a similar structure, such as benzo[d]thiazole derivatives, have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
The exact mode of action of This compound Similar compounds have been shown to inhibit quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been shown to inhibit the lasb system, a quorum-sensing pathway in pseudomonas aeruginosa . This inhibition can lead to downstream effects such as reduced biofilm formation and virulence production .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to inhibit the growth of pseudomonas aeruginosa and reduce biofilm formation .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that environmental factors such as nutrient availability can influence the activity of quorum sensing inhibitors .
Properties
IUPAC Name |
methyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)-(pyridin-2-ylmethyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-29-16-10-11-20-19(13-16)25-23(31-20)26(14-15-7-5-6-12-24-15)21(27)17-8-3-4-9-18(17)22(28)30-2/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCCNBMAYIJWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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